molecular formula C12H30NO6P B14444753 2-Ethylhexyl phosphate diethanolamine salt CAS No. 73070-48-1

2-Ethylhexyl phosphate diethanolamine salt

Cat. No.: B14444753
CAS No.: 73070-48-1
M. Wt: 315.34 g/mol
InChI Key: AMQKEJDPYCXDMK-UHFFFAOYSA-N
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Description

2-Ethylhexyl phosphate diethanolamine salt is an organophosphorus compound that combines the properties of 2-ethylhexyl phosphate and diethanolamine. This compound is known for its surfactant properties and is used in various industrial applications, including as a plasticizer and in the extraction of metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexyl phosphate diethanolamine salt typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under controlled conditions, with the molar ratio of phosphorus oxychloride to 2-ethylhexanol being 1:1.5-2.5. The mixture is stirred at 15-25°C for 1-3 hours, followed by the removal of HCl gas. The temperature is then raised to 40-70°C, and the reaction continues for 1-4 hours. Finally, an NaOH solution is added, and the product is obtained through washing, filtration, and distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and continuous monitoring of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl phosphate diethanolamine salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.

    Reduction: Involves the reduction of the phosphate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, reduced phosphate compounds, and substituted organophosphorus compounds.

Scientific Research Applications

2-Ethylhexyl phosphate diethanolamine salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylhexyl phosphate diethanolamine salt involves its interaction with molecular targets through its phosphate and diethanolamine groups. The phosphate group can form hydrogen bonds and ionic interactions with various biomolecules, while the diethanolamine group can interact with hydrophilic and hydrophobic regions of molecules. These interactions facilitate the compound’s role as a surfactant and its ability to solubilize and stabilize various compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl phosphate diethanolamine salt is unique due to its combination of phosphate and diethanolamine groups, which impart both surfactant properties and the ability to interact with a wide range of molecules. This makes it particularly useful in applications requiring solubilization and stabilization of compounds.

Properties

CAS No.

73070-48-1

Molecular Formula

C12H30NO6P

Molecular Weight

315.34 g/mol

IUPAC Name

2-ethylhexyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C8H19O4P.C4H11NO2/c1-3-5-6-8(4-2)7-12-13(9,10)11;6-3-1-5-2-4-7/h8H,3-7H2,1-2H3,(H2,9,10,11);5-7H,1-4H2

InChI Key

AMQKEJDPYCXDMK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COP(=O)(O)O.C(CO)NCCO

physical_description

Liquid

Origin of Product

United States

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